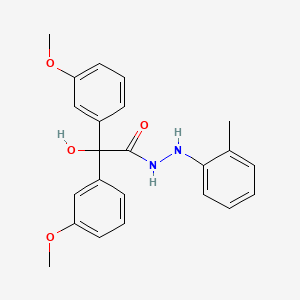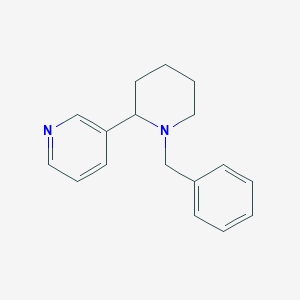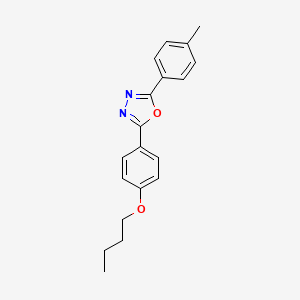
2-hydroxy-2,2-bis(3-methoxyphenyl)-N'-(2-methylphenyl)acetohydrazide
説明
2-hydroxy-2,2-bis(3-methoxyphenyl)-N'-(2-methylphenyl)acetohydrazide, commonly known as HMBHA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. HMBHA belongs to the class of hydrazide derivatives, which have been widely studied for their diverse biological activities.
作用機序
The exact mechanism of action of HMBHA is not fully understood, but it is believed to involve multiple pathways and targets. HMBHA has been shown to modulate the activity of various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. HMBHA has also been reported to interact with cellular proteins, such as heat shock proteins and cytoskeletal proteins, which may contribute to its biological effects.
Biochemical and Physiological Effects
HMBHA has been shown to exert various biochemical and physiological effects in vitro and in vivo. In cancer cells, HMBHA has been reported to induce DNA damage, inhibit cell migration and invasion, and modulate the expression of genes involved in angiogenesis and metastasis. In diabetic animals, HMBHA has been shown to reduce blood glucose levels, improve insulin sensitivity, and increase the expression of key metabolic enzymes in the liver and skeletal muscle. In neuronal cells, HMBHA has been reported to protect against oxidative stress and inflammation, enhance mitochondrial function, and promote neuronal survival and differentiation.
実験室実験の利点と制限
HMBHA has several advantages as a research tool, including its relative ease of synthesis, low toxicity, and diverse biological activities. HMBHA can be easily modified to generate analogs with improved potency and selectivity, which may be useful for developing novel therapeutics. However, there are also some limitations to using HMBHA in lab experiments, such as its poor solubility in aqueous media and its potential for off-target effects. Careful dose-response and toxicity studies are therefore necessary to ensure the validity and safety of HMBHA-based experiments.
将来の方向性
There are several potential future directions for HMBHA research, including:
1. Elucidating the molecular targets and pathways involved in HMBHA's biological effects, which may provide insights into its therapeutic potential and mechanisms of action.
2. Developing HMBHA analogs with improved pharmacokinetic and pharmacodynamic properties, such as increased solubility, stability, and bioavailability.
3. Investigating the efficacy of HMBHA in animal models of various diseases, including cancer, diabetes, and neurodegenerative disorders.
4. Exploring the potential synergistic effects of HMBHA with other drugs or compounds, which may enhance its therapeutic efficacy and reduce side effects.
5. Conducting clinical trials to evaluate the safety and efficacy of HMBHA in human subjects, which may lead to the development of novel therapeutics for various diseases.
科学的研究の応用
HMBHA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, HMBHA has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. HMBHA has also been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of key genes involved in these processes.
In diabetes research, HMBHA has been investigated for its potential hypoglycemic and anti-diabetic effects. HMBHA has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, possibly by enhancing glucose uptake and utilization in peripheral tissues.
In neurodegenerative disorder research, HMBHA has been studied for its potential neuroprotective effects against oxidative stress and inflammation, which are key pathological mechanisms in diseases such as Alzheimer's and Parkinson's. HMBHA has been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines in neuronal cells, thereby reducing neuronal damage and death.
特性
IUPAC Name |
2-hydroxy-2,2-bis(3-methoxyphenyl)-N'-(2-methylphenyl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-16-8-4-5-13-21(16)24-25-22(26)23(27,17-9-6-11-19(14-17)28-2)18-10-7-12-20(15-18)29-3/h4-15,24,27H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOYRWHIHBJEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NNC(=O)C(C2=CC(=CC=C2)OC)(C3=CC(=CC=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(3-chlorophenyl)-6,7-dimethoxy-2-[4-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3874434.png)
![2-[(5-bromo-2-furyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3874444.png)
![11-(1-propyl-4-piperidinyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B3874452.png)
![2-phenyl-N-(1-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B3874461.png)
![2-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B3874471.png)
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B3874474.png)

![2-{[2-(4-morpholinyl)ethyl]thio}-1-(2-phenylethyl)-1H-benzimidazole dihydrochloride](/img/structure/B3874500.png)
![N'-[1-(2,3,4-trimethoxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B3874518.png)
![N'-[1-(2,3,4-trimethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B3874520.png)
![[4-(6-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3874526.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B3874534.png)